

Kushenol I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Kushenol I**
Cat. No.: **B150299**

[Get Quote](#)

Abstract

Kushenol I, a prenylated flavonoid isolated from the roots of *Sophora flavescens*, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of **Kushenol I**, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and data are presented to support researchers in pharmacology, drug discovery, and related fields. This document summarizes key findings related to its anti-inflammatory, antioxidant, and potential anticancer properties, with a focus on its modulation of critical cellular signaling pathways.

Physicochemical Properties

Kushenol I is a natural compound belonging to the flavanone class of flavonoids.^[1] Its structure features a lavandulyl group, which contributes to its biological activity.^{[2][3]}

Table 1: Physicochemical Data for **Kushenol I**

Property	Value	Source
CAS Number	99119-69-4	[1] [4] [5] [6] [7]
Molecular Formula	C ₂₆ H ₃₀ O ₇	[4] [6] [7] [8]
Molecular Weight	454.51 g/mol	[4] [6] [7] [8]
Appearance	White to off-white solid	[1]
Source	Roots of Sophora flavescens Aiton	[1] [4] [7]
Purity	≥98%	[5] [7]
Solubility	DMSO: 100 mg/mL (220.02 mM)	[1]

Biological Activities and Mechanisms of Action

Kushenol I exhibits a range of pharmacological activities, primarily centered around its anti-inflammatory, antioxidant, and immunomodulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Activity

Kushenol I has demonstrated significant potential in the management of inflammatory conditions such as ulcerative colitis (UC).[\[4\]](#) Studies in dextran sulfate sodium (DSS)-induced UC mouse models have shown that **Kushenol I** can alleviate disease symptoms by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses.[\[4\]](#)

Key Mechanisms:

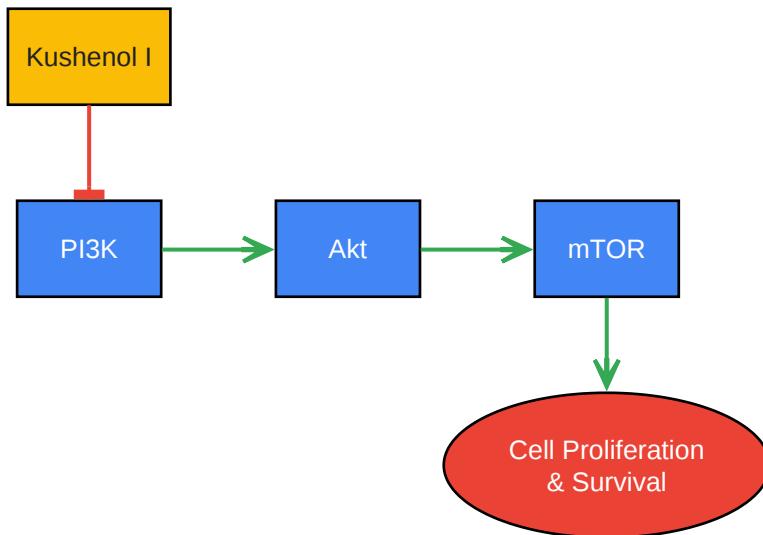
- Cytokine Modulation: **Kushenol I** suppresses the expression and secretion of pro-inflammatory cytokines including Interleukin-1 β (IL-1 β), IL-6, IL-17, and Tumor Necrosis Factor-alpha (TNF- α).[\[4\]](#) Concurrently, it promotes the production of the anti-inflammatory cytokine IL-10.[\[4\]](#)
- Signaling Pathway Inhibition: It inhibits the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and PI3K/Akt pathways.[\[4\]](#) By doing so, it

downregulates the expression of downstream targets like NOD-like receptor thermal protein domain associated protein 3 (NLRP3).[\[4\]](#)

- Gut Microbiota and Intestinal Barrier: **Kushenol I** helps to restore the integrity of the intestinal barrier and favorably modulates the composition of the gut microbiota in UC models.[\[4\]](#)

Table 2: Effects of **Kushenol I** on Inflammatory Markers in a DSS-induced Ulcerative Colitis Model

Marker	Effect of Kushenol I Treatment	Significance
TNF- α	Significant reduction in colon and serum	P < 0.05, P < 0.01, or P < 0.001
IL-6	Significant reduction in colon and serum	P < 0.05, P < 0.01, or P < 0.001
IL-1 β	Significant reduction in colon and serum	P < 0.05, P < 0.01, or P < 0.001
IL-17	Significant reduction in colon	P < 0.001
IL-10	Substantial increase in colon and serum	P < 0.05 or P < 0.001


Data synthesized from in vivo studies on DSS-induced UC in mice.[\[4\]](#)

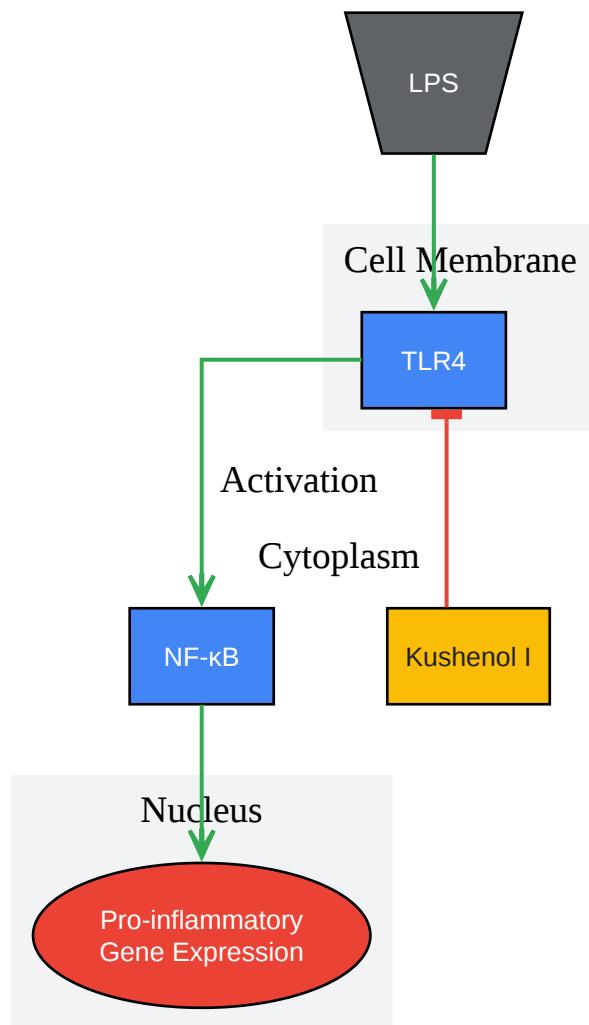
Anticancer Potential

While research on **Kushenol I**'s direct anticancer effects is emerging, related compounds from *Sophora flavescens* have shown potent antitumor activities.[\[7\]](#)[\[9\]](#) For instance, Kushenol A, a structurally similar flavonoid, has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[\[5\]](#)[\[8\]](#) This suggests that **Kushenol I** may possess similar anticancer properties that warrant further investigation.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Flavonoids from *Sophora flavescens* have been shown to inhibit this pathway.

[Click to download full resolution via product page](#)


Caption: Inhibition of the PI3K/Akt/mTOR pathway by **Kushenol I**.

Antioxidant Activity

Kushenol I possesses potent antioxidant properties, contributing to its therapeutic effects by mitigating oxidative stress, which is closely linked to inflammation and chronic diseases.^[4]

Signaling Pathway: TLR4/NF-κB in Inflammation

Kushenol I's anti-inflammatory effects are mediated through the inhibition of the TLR4 signaling pathway, which leads to the suppression of NF-κB activation. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

[Click to download full resolution via product page](#)

Caption: **Kushenol I** inhibits the TLR4-mediated NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying **Kushenol I** and related flavonoids.

Cell Culture and Treatment

- Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231), macrophage cell lines (e.g., RAW 264.7), and human keratinocytes (HaCaT) are commonly used.

- Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Kushenol I** Preparation: A stock solution of **Kushenol I** is prepared in DMSO. This stock is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (0.1% DMSO) should be included in all experiments.[8]

In Vitro Anti-inflammatory Assay

- Objective: To assess the effect of **Kushenol I** on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
- Methodology:
 - Seed RAW 264.7 cells (2×10^5 cells/mL) in a 6-well plate and culture for 24 hours.
 - Pre-treat the cells with varying concentrations of **Kushenol I** for 1 hour.
 - Stimulate the cells with LPS (1 μ g/mL) for 16-24 hours.
 - Collect the cell culture supernatant.
 - Measure the concentration of nitric oxide (NO) using the Griess reagent assay.[6]
 - Quantify the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

Cell Proliferation Assay (CCK-8)

- Objective: To determine the effect of **Kushenol I** on the proliferation of cancer cells.
- Methodology:
 - Seed breast cancer cells (1×10^4 cells/well) into 96-well plates.[8]
 - After cell adherence, treat with various concentrations of **Kushenol I** (e.g., 0.5 to 32 μ M) for 24, 48, and 72 hours.[8]

- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.[8]
- Measure the absorbance at 490 nm using a microplate reader.[8]
- Calculate cell proliferation relative to the untreated control.

Western Blot Analysis

- Objective: To investigate the effect of **Kushenol I** on the expression and phosphorylation of proteins in a specific signaling pathway.
- Methodology:
 - Treat cells with **Kushenol I** as described above.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA protein assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, TLR4, NF-κB p65) overnight at 4°C.[4][8]
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for Western blot analysis.

Conclusion

Kushenol I is a promising natural compound with well-documented anti-inflammatory and antioxidant properties, and emerging evidence of anticancer potential. Its multitargeted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and TLR4/NF-κB, makes it a compelling candidate for further preclinical and clinical investigation. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of **Kushenol I** in a variety of disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogenic Prenylated Flavonoids in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of Kushenol M from Sophora flavescens -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antitumor activities of Kushen flavonoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Kushenol I: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150299#kushenol-i-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b150299#kushenol-i-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com